molecular formula C13H23N3O2 B12753711 A2RZ9Upc7D CAS No. 457074-02-1

A2RZ9Upc7D

Cat. No.: B12753711
CAS No.: 457074-02-1
M. Wt: 253.34 g/mol
InChI Key: RVNLVECYTMCMTN-SNVBAGLBSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FUB-594 involves several steps, starting with the preparation of the core structure. The process typically includes the following steps:

    Formation of the Core Structure: The core structure of FUB-594 is synthesized using a series of chemical reactions, including condensation and cyclization reactions.

    Functional Group Modification: Various functional groups are introduced to the core structure through substitution reactions. These modifications are crucial for the compound’s activity and stability.

    Purification: The final product is purified using techniques such as chromatography to ensure its purity and quality.

Industrial Production Methods

Industrial production of FUB-594 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors may be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

FUB-594 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed under anhydrous conditions.

    Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dehydrogenated products.

Scientific Research Applications

FUB-594 has several scientific research applications, including:

    Chemistry: It is used as a reference compound in analytical chemistry to study the behavior of synthetic cannabinoids.

    Biology: It is used in biological research to investigate the effects of synthetic cannabinoids on cellular processes and receptor interactions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

FUB-594 exerts its effects by binding to cannabinoid receptors in the body, specifically the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). These receptors are part of the endocannabinoid system, which regulates various physiological processes. Upon binding to these receptors, FUB-594 activates signaling pathways that lead to its effects on the body.

Comparison with Similar Compounds

Similar Compounds

    ADB-FUBINACA: Another synthetic cannabinoid receptor agonist with similar properties.

    AMB-FUBINACA: A synthetic cannabinoid receptor agonist known for its high potency.

Uniqueness

FUB-594 is unique due to its specific chemical structure, which allows it to interact with cannabinoid receptors in a distinct manner. This unique interaction profile makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

457074-02-1

Molecular Formula

C13H23N3O2

Molecular Weight

253.34 g/mol

IUPAC Name

3-(1H-imidazol-5-yl)propyl N-[(2R)-3,3-dimethylbutan-2-yl]carbamate

InChI

InChI=1S/C13H23N3O2/c1-10(13(2,3)4)16-12(17)18-7-5-6-11-8-14-9-15-11/h8-10H,5-7H2,1-4H3,(H,14,15)(H,16,17)/t10-/m1/s1

InChI Key

RVNLVECYTMCMTN-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C(C)(C)C)NC(=O)OCCCC1=CN=CN1

Canonical SMILES

CC(C(C)(C)C)NC(=O)OCCCC1=CN=CN1

Origin of Product

United States

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